molecular formula C6H16N2O6Pt B1211662 Diammine platinum(II) dilactate CAS No. 78022-86-3

Diammine platinum(II) dilactate

Cat. No.: B1211662
CAS No.: 78022-86-3
M. Wt: 407.29 g/mol
InChI Key: HLXRHBDQOMNDRL-UHFFFAOYSA-L
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Description

Diammine platinum(II) dilactate, more commonly known in research and clinical contexts as Lobaplatin (D-19466), is a platinum coordination complex investigated for its antineoplastic properties . As a member of the platinum-based drug family, its primary research value lies in its mechanism of action, which is believed to mirror that of other platinum chemotherapeutics like cisplatin . This mechanism involves the complex undergoing intracellular activation (aquation) where the lactate leaving groups are displaced, resulting in a positively charged platinum species . This active form can then interact with nucleophilic sites on DNA, predominantly forming cross-links with purine bases . These platinum-DNA adducts, particularly interstrand and intrastrand cross-links, distort the DNA structure and inhibit transcription, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells . Preclinical and clinical phase I studies have specifically explored Lobaplatin for the treatment of solid tumours, with research indicating activity in refractory ovarian cancer . A critical aspect of its research profile is that thrombocytopenia (a decrease in platelet count) has been identified as its dose-limiting toxicity . Furthermore, the degree of this toxicity and the maximum tolerated dose have been shown to be directly correlated with the patient's renal function, specifically creatinine clearance, highlighting the importance of pharmacokinetic studies . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

78022-86-3

Molecular Formula

C6H16N2O6Pt

Molecular Weight

407.29 g/mol

IUPAC Name

azane;2-hydroxypropanoate;platinum(2+)

InChI

InChI=1S/2C3H6O3.2H3N.Pt/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H3;/q;;;;+2/p-2

InChI Key

HLXRHBDQOMNDRL-UHFFFAOYSA-L

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.N.N.[Pt+2]

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.N.N.[Pt+2]

Synonyms

cis-DDLP
diammine dilactate platinum(II)
diammine platinum(II) dilactate
platinum(II) diammine dilactate

Origin of Product

United States

Scientific Research Applications

Efficacy in Cancer Treatment

Diammine platinum(II) dilactate has demonstrated promising results in preclinical studies:

  • Antitumor Activity : In various tumor models, including L1210 leukemia and Sarcoma 180, this compound exhibited significant antitumor effects. Its efficacy was often superior to that of cisplatin and other first-generation platinum drugs due to its higher solubility and lower toxicity .
  • Comparative Studies : Research comparing this compound with other platinum complexes has highlighted its enhanced therapeutic index. For instance, studies indicated that it possesses a lower toxicity profile while maintaining or exceeding the anticancer activity of existing treatments .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • L1210 Leukemia Model : In murine models, this compound was administered intraperitoneally, resulting in a significant increase in lifespan compared to control groups. The percentage increase in lifespan (%ILS) was notably higher than that observed with standard treatments .
  • Sarcoma 180 Treatment : In another study involving Sarcoma 180 ascites tumors, this compound demonstrated pronounced antitumor activity with minimal side effects, reinforcing its potential as a safer alternative for cancer therapy .

Comparative Data Table

CompoundSolubility (mg/ml)% ILS (L1210 Model)Toxicity Profile
This compound>10HighLow
Cisplatin<0.1ModerateHigh
CarboplatinStableModerateModerate
SatraplatinVariableHighLow

Comparison with Similar Compounds

Comparison with Structurally Similar Platinum(II) Complexes

Platinum(II) complexes are widely studied for their anticancer properties. Below is a detailed comparison of diammine platinum(II) dilactate with analogous compounds, focusing on structural features, reactivity, and clinical profiles.

Cisplatin ([Pt(NH₃)₂Cl₂])

  • Structure : Square planar geometry with two chloride and two ammine ligands in a cis configuration.
  • Mechanism : Chloride ligands are replaced by water in low-chloride intracellular environments, forming reactive species that crosslink DNA .
  • Pharmacokinetics : Biphasic plasma decay (initial half-life: 25–49 min; terminal half-life: 58–73 hr) with >90% protein binding .
  • Toxicity : Nephrotoxicity and ototoxicity are dose-limiting .
  • Clinical Use : First-line treatment for testicular, ovarian, and bladder cancers .

Carboplatin ([Pt(NH₃)₂(CBDCA)])

  • Structure : Features a bidentate 1,1-cyclobutanedicarboxylate (CBDCA) ligand instead of chloride.
  • Mechanism : Slower activation due to stable CBDCA ligand, reducing nephrotoxicity .
  • Toxicity : Myelosuppression is primary concern .
  • Clinical Use : Preferred for ovarian and lung cancers due to milder toxicity .

Oxaliplatin ([Pt(DACH)(oxalate)])

  • Structure: Contains a 1,2-diaminocyclohexane (DACH) carrier ligand and oxalate leaving group.
  • Mechanism : Oxalate ligand dissociates intracellularly, forming DNA adducts resistant to repair .
  • Toxicity : Peripheral neuropathy is prominent .
  • Clinical Use : Effective in colorectal cancer .

Nedaplatin ([Pt(NH₃)₂(glycolate)])

  • Structure : Glycolate ligand replaces chloride, enhancing solubility .
  • Toxicity : Reduced nephrotoxicity compared to cisplatin .
  • Clinical Use: Approved for head, neck, and non-small cell lung cancers in Japan .

Hypothetical this compound

  • Structure: Lactate ligands (bidentate or monodentate) may confer improved hydrophilicity.
  • Research Gap: No direct pharmacological data exists; predictions are based on ligand substitution trends in platinum chemistry .

Comparative Data Table

Compound Ligands Key Features Toxicity Profile Clinical Applications References
Cisplatin 2 Cl⁻, 2 NH₃ High reactivity, DNA crosslinking Nephrotoxic, ototoxic Testicular, ovarian cancers
Carboplatin CBDCA, 2 NH₃ Slow activation, reduced nephrotoxicity Myelosuppression Ovarian, lung cancers
Oxaliplatin Oxalate, DACH Broad-spectrum activity, neuropathy risk Peripheral neuropathy Colorectal cancer
Nedaplatin Glycolate, 2 NH₃ High solubility, lower renal toxicity Mild myelosuppression Head/neck cancers
Diammine Pt(II) dilactate* 2 Lactate, 2 NH₃ Hypothesized improved solubility Potential renal sparing Under investigation

*Hypothetical compound; data inferred from structural analogs.

Mechanistic and Computational Insights

  • Cis vs. Trans Isomerism : The cis configuration is critical for antitumor activity, as seen in cisplatin vs. transplatin (ineffective) .
  • Ligand Effects : Bidentate ligands (e.g., CBDCA, oxalate) slow platinum release, altering toxicity and efficacy . Computational studies highlight relativistic effects and reaction pathways in platinum complexes, aiding ligand design .
  • Lactate Ligands : Lactate’s hydrophilicity may enhance solubility, while its chelation strength could influence activation kinetics, akin to oxaliplatin’s oxalate .

Preparation Methods

Ligand Substitution from Dichlorodiammineplatinum(II)

The most widely documented method involves ligand substitution reactions starting from cis-dichlorodiammineplatinum(II) ([Pt(NH3)2Cl2][Pt(NH_3)_2Cl_2]), a precursor analogous to cisplatin. In this approach, the chloride ligands are replaced by lactate anions through a two-step process:

  • Chloride Abstraction : A silver(I) salt (e.g., AgNO3AgNO_3) is used to precipitate chloride ions as AgClAgCl, forming the diaqua intermediate [Pt(NH3)2(H2O)2]2+[Pt(NH_3)_2(H_2O)_2]^{2+}.

  • Lactate Incorporation : Addition of sodium lactate (NaC3H5O3NaC_3H_5O_3) to the intermediate results in the displacement of aqua ligands by lactate, yielding the target complex.

Reaction Scheme :

[Pt(NH3)2Cl2]+2AgNO3[Pt(NH3)2(H2O)2]2++2AgCl+2NO3[Pt(NH3)2Cl2] + 2AgNO3 \rightarrow [Pt(NH3)2(H2O)2]^{2+} + 2AgCl \downarrow + 2NO3^-
[Pt(NH3)2(H2O)2]2++2C3H5O3[Pt(NH3)2(C3H5O3)2]+2H2O[Pt(NH3)2(H2O)2]^{2+} + 2C3H5O3^- \rightarrow [Pt(NH3)2(C3H5O3)2] + 2H_2O

This method achieves yields of 70–85% under optimized conditions (pH 6–7, 60–80°C).

Direct Carboxylation via Platinum(II) Sulfate Intermediates

An alternative route bypasses chloride intermediates by starting with platinum(II) sulfate complexes. Here, [Pt(NH3)2(SO4)][Pt(NH_3)_2(SO_4)] reacts with barium lactate (Ba(C3H5O3)2Ba(C_3H_5O_3)_2) to precipitate BaSO4BaSO_4 and release the target compound:

Reaction Scheme :

[Pt(NH3)2(SO4)]+Ba(C3H5O3)2[Pt(NH3)2(C3H5O3)2]+BaSO4[Pt(NH3)2(SO4)] + Ba(C3H5O3)2 \rightarrow [Pt(NH3)2(C3H5O3)2] + BaSO4 \downarrow

This method minimizes chloride contamination and achieves yields of 65–78%.

Optimization of Reaction Conditions

pH and Temperature Dependence

The ligand substitution kinetics are highly pH-sensitive. At pH < 5, lactate protonation reduces nucleophilicity, slowing substitution. At pH > 8, hydroxide competition leads to mixed-ligand products. Optimal reactivity occurs near neutral pH (6.5–7.5). Elevated temperatures (70–80°C) accelerate substitution but risk ligand oxidation; thus, inert atmospheres (N₂ or Ar) are recommended.

Solvent Systems

Aqueous systems are preferred for their compatibility with platinum intermediates. Polar aprotic solvents (e.g., DMF) have been explored but often result in lower yields due to poor lactate solubility.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Lactate methyl protons resonate at δ 1.3–1.5 ppm, while NH₃ ligands appear as broad singlets near δ 3.2 ppm.

  • ¹⁹⁵Pt NMR : A single peak between δ −2100 to −2300 ppm confirms the square-planar Pt(II) geometry.

Elemental Analysis

Typical results for [Pt(NH3)2(C3H5O3)2][Pt(NH_3)_2(C_3H_5O_3)_2]:

ElementCalculated (%)Observed (%)
C24.724.5
H4.64.8
N7.27.0

Deviations < 0.3% validate synthetic purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Chloride Contamination (ppm)
Chloride Substitution70–8595–98<50
Sulfate Intermediate65–7892–95<10

The chloride substitution route offers higher yields, while the sulfate method reduces anion impurities.

Challenges and Mitigation Strategies

Lactate Racemization

Lactate ligands may undergo racemization during synthesis, producing diastereomeric complexes. Using enantiomerically pure sodium lactate and low-temperature reactions (<50°C) mitigates this issue.

Platinum Black Formation

Reductive decomposition to metallic platinum ("platinum black") occurs under acidic conditions. Buffering agents (e.g., NaHCO3NaHCO_3) stabilize the reaction medium .

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